2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dichlorobenzyl group and an acetamide moiety linked to a 3-nitrophenyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride under basic conditions to form 4-(3,4-dichlorobenzyl)piperazine.
Acylation Reaction: The intermediate is then acylated with 3-nitrophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of additional nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Pharmacological Studies: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: It serves as a tool compound to study the mechanisms of action of piperazine derivatives in various biological systems.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide
- 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for studying structure-activity relationships and optimizing pharmacological properties.
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-17-5-4-14(10-18(17)21)12-23-6-8-24(9-7-23)13-19(26)22-15-2-1-3-16(11-15)25(27)28/h1-5,10-11H,6-9,12-13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIAHKJILZRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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